molecular formula C16H28N2O2 B2914497 N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide CAS No. 906147-36-2

N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B2914497
M. Wt: 280.412
InChI Key: UGOHUIYPOHEBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-109, is a small molecule drug that has shown potential as a treatment for addiction and other neurological disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide involves the reaction of cyclohexylamine with 1-isopentyl-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Starting Materials
Cyclohexylamine, 1-isopentyl-5-oxopyrrolidine-3-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC)

Reaction
Step 1: Dissolve 1-isopentyl-5-oxopyrrolidine-3-carboxylic acid (1 equiv) and DCC (1.2 equiv) in dry dichloromethane., Step 2: Add cyclohexylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography to obtain N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide as a white solid.

Mechanism Of Action

N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme called carboxylesterase 1 (CES1), which is responsible for breaking down cocaine and alcohol in the body. By inhibiting this enzyme, N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide leads to a buildup of these substances in the body, which reduces their rewarding effects and can help to reduce addiction.

Biochemical And Physiological Effects

N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the self-administration of cocaine in rats, and to reduce the craving for alcohol in humans. It has also been shown to reduce anxiety and depression in animal models.

Advantages And Limitations For Lab Experiments

One advantage of N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide is that it has been shown to be effective in reducing addiction in animal models and in humans. Another advantage is that it has relatively few side effects. However, one limitation is that it is not effective for all types of addiction, and may not be effective for long-term use. Another limitation is that it can be difficult to synthesize and purify N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide, which can make it expensive and time-consuming to use in lab experiments.

Future Directions

There are a number of future directions for research on N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential as a treatment for other types of addiction, such as opioid addiction. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, future research could focus on improving the synthesis and purification methods for N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide, in order to make it more accessible for use in lab experiments.

Scientific Research Applications

N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction. It works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to a buildup of these substances and reducing the rewarding effects of their use. N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide has also been studied for its potential in treating other neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-12(2)8-9-18-11-13(10-15(18)19)16(20)17-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOHUIYPOHEBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

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